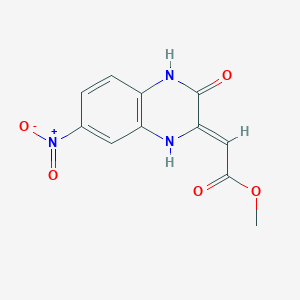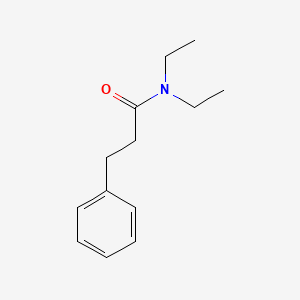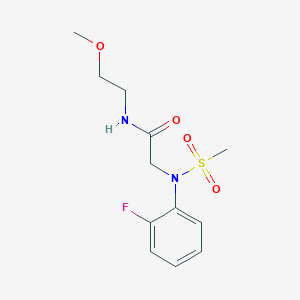
methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate
Vue d'ensemble
Description
Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate, also known as MNA, is a chemical compound that has been widely used in scientific research due to its unique properties. MNA is a quinoxaline derivative that has been found to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to have a range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been shown to induce apoptosis (programmed cell death) in cancer cells. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been found to modulate the expression of genes involved in cell cycle regulation and DNA repair. Furthermore, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been shown to have antioxidant properties, which may contribute to its ability to reduce oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate is also stable and can be stored for extended periods without degradation. However, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has some limitations, including its low solubility in water, which can make it difficult to use in certain assays. Additionally, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to have some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate. One area of interest is the development of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate, which may lead to the identification of new targets for drug development. Additionally, the development of new synthetic methods for methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate may improve its yield and purity, making it more accessible for research and drug development.
Applications De Recherche Scientifique
Methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been extensively studied for its potential use in the treatment of cancer, inflammation, and infectious diseases. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, methyl (7-nitro-3-oxo-3,4-dihydro-2(1H)-quinoxalinylidene)acetate has been found to exhibit antibacterial and antifungal activities against a range of microorganisms.
Propriétés
IUPAC Name |
methyl (2Z)-2-(7-nitro-3-oxo-1,4-dihydroquinoxalin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c1-19-10(15)5-9-11(16)13-7-3-2-6(14(17)18)4-8(7)12-9/h2-5,12H,1H3,(H,13,16)/b9-5- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPUSFLXOBXGJG-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\1/C(=O)NC2=C(N1)C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-(7-nitro-3-oxo-3,4-dihydroquinoxalin-2(1H)-ylidene)ethanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919013.png)
![N-(2-phenylethyl)-2-{4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetamide](/img/structure/B3919017.png)
![N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3919028.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3919036.png)
![(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B3919038.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3919047.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-1-naphthylbutanamide](/img/structure/B3919059.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3919064.png)
![N'-[(3-bromobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3919069.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![N-(2-methoxyphenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3919093.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3919103.png)